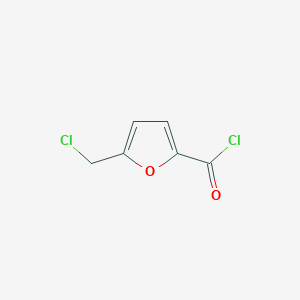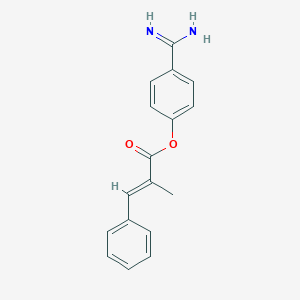![molecular formula C14H24O B034750 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 108266-28-0](/img/structure/B34750.png)
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane, also known as BMPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a cyclohexane derivative that has a unique molecular structure, making it an interesting candidate for research.
Aplicaciones Científicas De Investigación
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has shown potential applications in various fields of research. One of the most promising applications of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of organic electronics. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane in these devices has resulted in improved efficiency and stability.
Another potential application of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is in the field of catalysis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has been used as a ligand in palladium-catalyzed cross-coupling reactions, resulting in improved yields and selectivity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been used as a catalyst in the synthesis of chiral compounds.
Mecanismo De Acción
The mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is not well understood. However, it is believed that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a hole-transporting material in OLEDs and OPVs by facilitating the movement of positive charges. In catalysis, 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane acts as a ligand, forming a complex with the metal catalyst and facilitating the reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. However, studies have shown that 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively non-toxic and has low cytotoxicity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has also been shown to have low environmental toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its ease of synthesis. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can be synthesized on a large scale with high purity. 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is also relatively non-toxic, making it a safe compound to work with in the lab. However, one limitation of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is its limited solubility in common solvents, which can make it difficult to work with in some applications.
Direcciones Futuras
There are several potential future directions for research on 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane. One area of research is in the development of new organic electronic devices using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a hole-transporting material. Another area of research is in the development of new catalytic reactions using 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a ligand. Additionally, further research is needed to fully understand the mechanism of action of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane involves the reaction of 4-methyl-1-(propan-2-yl)cyclohexene with butyn-1-ol in the presence of a catalyst. The reaction yields 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane as a white solid with a purity of over 95%. The synthesis of 2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is relatively simple and can be carried out on a large scale.
Propiedades
Número CAS |
108266-28-0 |
|---|---|
Nombre del producto |
2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane |
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2-but-1-ynoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H24O/c1-5-6-9-15-14-10-12(4)7-8-13(14)11(2)3/h11-14H,5,7-8,10H2,1-4H3 |
Clave InChI |
NIQBIDLWRMIKJI-UHFFFAOYSA-N |
SMILES |
CCC#COC1CC(CCC1C(C)C)C |
SMILES canónico |
CCC#COC1CC(CCC1C(C)C)C |
Sinónimos |
1-Menthoxy-1-butyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



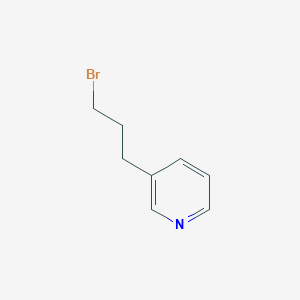
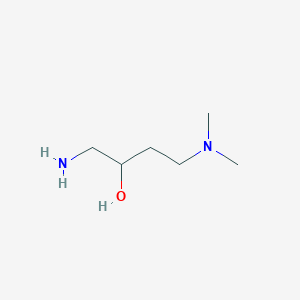
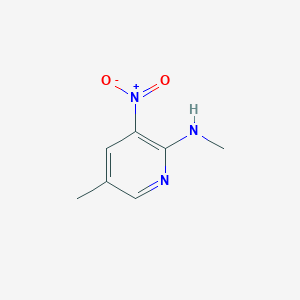
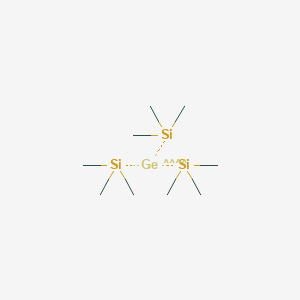
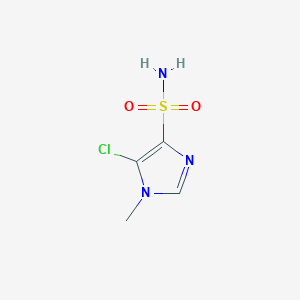
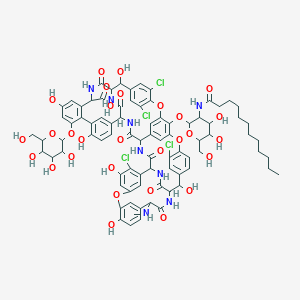
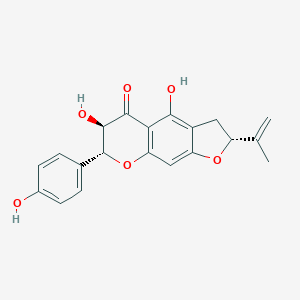
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
